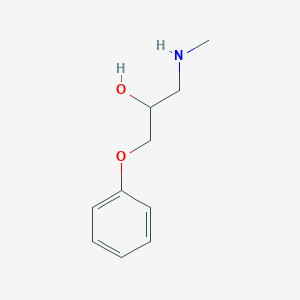

1-Methylamino-3-phenoxy-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNFYHMIUAYDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389875 | |

| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39631-73-7 | |

| Record name | 1-Methylamino-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylamino-3-phenoxy-propan-2-ol is a member of the aryloxypropanolamine class of compounds, a chemical scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization. Furthermore, it delves into the structure-activity relationships of related compounds and discusses its potential pharmacological implications, particularly in the context of beta-adrenergic receptor modulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Aryloxypropanolamine Scaffold

The aryloxypropanolamine framework is a cornerstone in the development of a multitude of pharmaceutical agents, most notably the class of drugs known as beta-blockers.[1] These compounds have revolutionized the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] The general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group.[1] The nature of the aromatic moiety, the substituents on the amino group, and the stereochemistry of the chiral center in the propanol chain are all critical determinants of the pharmacological activity, selectivity, and pharmacokinetic profile of these molecules.[4][5] this compound, with its fundamental and unsubstituted phenoxy and methylamino groups, represents a parent structure within this class, making its study essential for understanding the foundational structure-activity relationships.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central propan-2-ol chain. A phenoxy group is attached at the 3-position, and a methylamino group is located at the 1-position.

Molecular Formula: C₁₀H₁₅NO₂[4]

Molecular Weight: 181.23 g/mol

Chemical Identifiers:

-

SMILES: CNCC(O)COc1ccccc1

-

InChI: InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

A critical feature of the this compound structure is the presence of a chiral center at the C2 position of the propanol backbone. This results in the existence of two enantiomers, (R)- and (S)-1-Methylamino-3-phenoxy-propan-2-ol. The stereochemistry at this center is known to be a crucial factor in the biological activity of aryloxypropanolamine-based drugs, with one enantiomer often exhibiting significantly higher potency than the other.[6]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Melting Point | Solid at room temperature | [7] |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | General chemical principles |

| pKa | The secondary amine is expected to have a pKa in the range of 9-10. | General chemical principles |

Synthesis and Purification

The synthesis of aryloxypropanolamines like this compound typically follows a well-established synthetic route. This pathway generally involves two key steps: the formation of an epoxide intermediate and the subsequent ring-opening of the epoxide with the desired amine.

4.1. General Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the reaction of phenol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with methylamine.

-

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane. Phenol is deprotonated by a base, such as sodium hydroxide, to form sodium phenoxide. The phenoxide then acts as a nucleophile, attacking the least hindered carbon of epichlorohydrin in a Williamson ether synthesis. The subsequent intramolecular nucleophilic substitution leads to the formation of the epoxide ring.

-

Step 2: Synthesis of this compound. The synthesized 1-phenoxy-2,3-epoxypropane is then subjected to a nucleophilic ring-opening reaction with methylamine. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the final product.

Caption: General synthetic workflow for this compound.

4.2. Experimental Protocol Considerations

-

Causality in Reagent Selection: The choice of a base in the first step is critical. A strong base like sodium hydroxide is required to fully deprotonate the phenol, ensuring a high yield of the phenoxide intermediate. The use of a protic solvent like ethanol or water can facilitate the reaction.

-

Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable solvent system such as a mixture of dichloromethane and methanol, or by recrystallization.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

5.1. Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

-

Aromatic protons (phenyl group): ~6.8-7.3 ppm (multiplet, 5H)

-

-OCH₂- protons: ~3.9-4.1 ppm (multiplet, 2H)

-

-CH(OH)- proton: ~3.8-4.0 ppm (multiplet, 1H)

-

-CH₂-N- protons: ~2.7-2.9 ppm (multiplet, 2H)

-

-NH- proton: Variable, broad singlet

-

-NCH₃ protons: ~2.4 ppm (singlet, 3H)

-

-OH proton: Variable, broad singlet

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

-

Aromatic carbons: ~114-158 ppm

-

-OCH₂- carbon: ~70 ppm

-

-CH(OH)- carbon: ~68 ppm

-

-CH₂-N- carbon: ~55 ppm

-

-NCH₃ carbon: ~36 ppm

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹

-

N-H stretch (secondary amine): Moderate band around 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-O stretch (ether and alcohol): ~1050-1250 cm⁻¹

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and the loss of water from the molecular ion.[8]

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Toxicological Profile

6.1. Predicted Biological Activity: A Beta-Blocker Candidate?

Based on its structural similarity to a large class of known beta-adrenergic receptor antagonists (beta-blockers), this compound is predicted to exhibit activity at these receptors.[1] The key pharmacophoric features for beta-blocker activity are present: an aromatic ring connected to a propanolamine side chain.[5]

-

Structure-Activity Relationship (SAR) Insights:

-

The aryloxypropanolamine core is a classic feature of many beta-blockers.[1][4]

-

The secondary amine is crucial for activity. The nature of the substituent on the nitrogen influences potency and selectivity. In this case, the methyl group is a relatively small substituent. Larger, branched alkyl groups like isopropyl or tert-butyl on the nitrogen generally lead to higher beta-blocking potency.[4][5]

-

The unsubstituted phenoxy ring suggests that the compound may be a non-selective beta-blocker, meaning it could block both β₁ and β₂ adrenergic receptors.[2] Selectivity for β₁ receptors (cardioselectivity) is often conferred by specific substitutions at the para-position of the aromatic ring.[4][9]

-

6.2. Toxicological Profile

For a related compound, 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, studies have shown moderate acute oral toxicity in animal models.[5] However, it is crucial to emphasize that the toxicological profile of this compound must be determined through specific in vitro and in vivo studies.

General Handling Precautions: As with any research chemical with an incomplete toxicological profile, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound serves as a foundational molecule within the pharmacologically significant class of aryloxypropanolamines. Its straightforward synthesis and well-defined structure make it an excellent candidate for further investigation and as a starting point for the development of novel therapeutic agents. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and conducting a thorough evaluation of its pharmacological and toxicological profile. Such studies will be invaluable for elucidating more detailed structure-activity relationships and for exploring the full therapeutic potential of this and related compounds.

References

-

Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Leclerc, G. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(7), 245S-251S.

-

SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

-

Beta-blockers. (2025, July 19). Deranged Physiology. Retrieved January 21, 2026, from [Link]

-

Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. Retrieved January 21, 2026, from [Link]

- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.

- Moniri, N. H., & Lutfy, K. (2000). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 923-932.

-

General beta-blocker structure (aryloxypropanolamines). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Kubinyi, H. (1998). 3D QSAR in Drug Design: Ligand-Protein Interactions and Molecular Similarity. Springer.

- EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol. (1984). Google Patents.

- Stuchlík, J., & Sestáková, I. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679.

-

2-propanol, 1-(methylamino)-3-phenoxy-. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

- EP0942899B1 - Manufacturing process of metoprolol. (2003). Google Patents.

- DE69719788T2 - Manufacturing method for metoprolol. (2003). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 7. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylamino-3-phenoxy-propan-2-ol is a chemical compound belonging to the amino alcohol class. Its structure, featuring a phenoxy group, a secondary amine, and a hydroxyl group, makes it a molecule of interest in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its fundamental physicochemical properties, molecular structure, and its relevance in scientific research.

Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| IUPAC Name | 1-(methylamino)-3-phenoxypropan-2-ol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | CNCC(O)COc1ccccc1 | [1] |

| InChI Key | QYNFYHMIUAYDRE-UHFFFAOYSA-N | [1] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central propan-2-ol backbone. A methylamino group is attached to the first carbon, and a phenoxy group is linked via an ether bond to the third carbon.

Caption: 2D representation of the this compound molecular structure.

Context in Drug Development and Research

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a class of drugs known as beta-blockers. For instance, the related compound, 1-(isopropylamino)-3-phenoxy-2-propanol, is utilized in the synthesis of enantiomerically pure β-adrenergic blockers. This suggests that this compound could serve as a valuable intermediate or building block in the synthesis of novel pharmaceutical agents.

The phenoxy propanolamine skeleton is a key pharmacophore for beta-adrenergic receptor antagonists. These drugs are widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. The nature of the amine substituent and any substitutions on the phenoxy ring can significantly influence the potency, selectivity (for β1 or β2 receptors), and pharmacokinetic properties of the resulting drug molecule.

Synthesis and Experimental Protocols

A general synthetic approach to N-substituted-3-phenoxy-propan-2-ols often involves the reaction of a phenoxide with an epoxide, followed by the reaction of the resulting intermediate with an amine. For the specific synthesis of this compound, a plausible route is outlined below.

Hypothetical Synthetic Pathway:

-

Step 1: Formation of Phenoxy Epoxide

-

Phenol is deprotonated with a suitable base (e.g., sodium hydroxide) to form sodium phenoxide.

-

The sodium phenoxide is then reacted with epichlorohydrin to yield 1-phenoxy-2,3-epoxypropane.

-

-

Step 2: Ring-Opening with Methylamine

-

The 1-phenoxy-2,3-epoxypropane is subsequently reacted with methylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound.

-

Caption: A generalized synthetic workflow for this compound.

Conclusion

This compound is a compound with a well-defined molecular structure and physicochemical properties. Its chemical architecture, particularly the phenoxy propanolamine core, positions it as a potentially useful molecule in the field of medicinal chemistry, especially in the exploration and development of new therapeutics targeting the adrenergic system. Further research into its synthesis, biological activity, and potential applications is warranted to fully elucidate its scientific and commercial value.

References

Sources

The Multifaceted Biological Landscape of Aryloxyalkylaminopropanol Derivatives: A Technical Guide for Drug Discovery

Foreword: Beyond Beta-Blockade

The aryloxyalkylaminopropanol scaffold is a cornerstone in medicinal chemistry, most famously embodied by the vast class of β-adrenergic receptor antagonists, or "beta-blockers."[1] These agents have revolutionized the management of cardiovascular diseases for over half a century.[2] However, to confine this versatile chemical architecture to the realm of cardiovascular therapeutics would be to overlook a burgeoning field of research. Emerging evidence reveals a much broader spectrum of biological activities, ranging from antimicrobial and anticancer to neuroprotective effects.[3][4][5][6] This guide provides a comprehensive exploration of the biological activities of aryloxyalkylaminopropanol derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies employed to elucidate their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic innovations.

The Archetypal Role: β-Adrenergic Receptor Antagonism

The most well-characterized biological activity of aryloxyalkylaminopropanol derivatives is their ability to antagonize β-adrenergic receptors (β-ARs). These G protein-coupled receptors (GPCRs) are central to the sympathetic nervous system's control over cardiac function, smooth muscle tone, and metabolism.

Mechanism of Action

Aryloxyalkylaminopropanol derivatives act as competitive antagonists at β-ARs. They bind to the receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade inhibits the downstream signaling cascade.

Upon normal activation by an agonist, β-ARs (predominantly the β1 subtype in the heart) couple to a stimulatory G protein (Gs).[1] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[1] By blocking this cascade, these derivatives effectively reduce myocardial oxygen demand, making them invaluable in treating conditions like hypertension, angina pectoris, and arrhythmias.[1]

Structure-Activity Relationship (SAR) and Selectivity

The pharmacological profile of these derivatives is exquisitely sensitive to their chemical structure. Key modifications influence potency and, crucially, selectivity between β-AR subtypes (β1 and β2).

-

The Aryloxy Group: The nature and substitution pattern of the aromatic ring are critical. Para-substitution on the phenyl ring tends to favor β1-selectivity (cardioselectivity), which is desirable for avoiding bronchoconstriction associated with β2-blockade.[3] In contrast, ortho-substitution can lead to non-selective agents, some with greater action on β2 receptors, similar to propranolol.[3]

-

The Amine Group: The substituent on the nitrogen atom is a major determinant of activity. A bulky group, such as an isopropyl or tert-butyl group, is often optimal for β-antagonistic activity.

-

The Propanolamine Side Chain: The hydroxyl group on the second carbon of the propanolamine chain is essential for binding to the receptor, likely through hydrogen bonding with an aspartate residue in the receptor's binding pocket.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have provided detailed insights. These models suggest that the presence of polar groups and additional rings (e.g., benzimidazole) can enhance activity, potentially through interactions with specific amino acid residues like Arg315 and Phe198 in the β3-AR.[7]

| Derivative Class | Substitution Pattern | Primary Activity | Clinical Relevance |

| Propranolol-like | Naphthyloxy group | Non-selective β1/β2 antagonist | Treatment of hypertension, angina, anxiety |

| Metoprolol-like | Para-substituted aryloxy | β1-selective antagonist | Cardioselective, reduced risk of bronchospasm |

| Labetalol-like | Contains additional pharmacophores | α1 and non-selective β antagonist | Vasodilatory effects, used in hypertensive emergencies |

| Nebivolol-like | Complex structure | Highest β1-selectivity + NO-mediated vasodilation | Used for hypertension and heart failure |

Table 1: Classification and Properties of Representative Aryloxyalkylaminopropanol β-Blockers.

Expanding the Therapeutic Horizon: Non-Cardiovascular Activities

Recent investigations have unveiled a wider range of biological activities for the aryloxyalkylaminopropanol scaffold, positioning these compounds as promising leads for diverse therapeutic areas.

Antimicrobial Activity

A growing body of evidence demonstrates that certain aryloxyalkylaminopropanol derivatives possess significant antibacterial and antifungal properties.

-

Antibacterial Action: Novel 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the 2.5–10 μg/ml range.[7] The mechanism is suggested to be bactericidal.[7] Similarly, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives exhibit pronounced effects on planktonic bacterial cells and can inhibit biofilm formation, a key factor in antibiotic resistance.[8] One compound, KVM-219, showed MIC values as low as 0.78 μg/mL against certain strains.[8]

-

Antimycobacterial Effects: Quaternary ammonium salts derived from alkyl(aryloxyethoxy)dialkylaminopropanol have been evaluated for their antimycobacterial activity.[3] Several compounds demonstrated significant efficacy against nontuberculous mycobacteria (NTM), with one derivative (Kc12) showing an MIC of 0.22 μg/mL against Mycobacterium smegmatis.[3] The activity of some of these compounds surpassed that of the standard drug streptomycin.[3]

The SAR for antimicrobial activity appears to differ from that for β-blockade. For instance, disubstitution on the aromatic rings and the presence of a 1-naphthyloxy group were found to be important for antibacterial potency.[7]

Anticancer Activity

Several studies have highlighted the antineoplastic potential of compounds structurally related to the aryloxyalkylaminopropanol core, particularly beta-alkylaminopropiophenone derivatives. These compounds have demonstrated potent cytotoxicity against various murine and human cancer cell lines.[4][9][10]

The mechanism of action for their anticancer effects involves the inhibition of key cellular processes. For example, certain derivatives have been shown to:

-

Inhibit crucial enzymes involved in nucleotide synthesis and cell proliferation, such as DNA polymerase alpha, dihydrofolate reductase, and ribonucleotide reductase.[4][9]

The ED50 values for some of these compounds were comparable to established anticancer drugs, indicating their potential as lead structures for novel oncologic agents.[4]

Neuroprotective Activity

The potential for aryloxyalkylaminopropanol derivatives to treat neurodegenerative diseases is an emerging area of interest. Research has shown that certain aryloxyethylamine derivatives can protect against glutamate-induced cell death in neuronal cell lines (PC12 cells). In animal models of ischemic stroke, these compounds significantly prolonged survival time and reduced mortality. This neuroprotective profile suggests a therapeutic potential for conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress and neuronal loss are key pathological features.[5][6][11][12]

Methodologies for Biological Evaluation: A Practical Guide

The characterization of aryloxyalkylaminopropanol derivatives requires a suite of robust and validated assays. This section provides an overview of key experimental protocols.

Receptor Binding Assays

Determining the affinity of a compound for its target receptor is a fundamental step in drug discovery. Radioligand binding assays are the gold standard for quantifying these interactions.[13]

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound for a specific receptor (e.g., β1- or β2-AR).

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-CGP 12177 for β-ARs) for binding to the receptor.[14]

Step-by-Step Protocol (Filtration Method):

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human β-adrenoceptor subtype of interest (e.g., CHO cells).[14] Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., Tris-HCl).

-

A fixed concentration of radioligand (e.g., ³H-CGP 12177).

-

Varying concentrations of the unlabeled test compound (the aryloxyalkylaminopropanol derivative).

-

Control wells for total binding (no test compound) and non-specific binding (excess of a known potent unlabeled ligand, like propranolol).[15]

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 35 minutes) to reach equilibrium.[15]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any trapped unbound radioligand.

-

Quantification: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a microplate scintillation counter.[16]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17] The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

| Parameter | Description | Significance |

| Bmax | Maximum density of receptors in the preparation. | Indicates the total number of binding sites. |

| Kd | Equilibrium dissociation constant of the radioligand. | Measure of the radioligand's affinity for the receptor. A lower Kd means higher affinity. |

| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | A measure of the competing ligand's potency. |

| Ki | Inhibitory constant for the competing ligand. | An intrinsic measure of the ligand's affinity for the receptor, independent of radioligand concentration. |

Table 2: Key Parameters Determined from Receptor Binding Assays.[13][15]

Antimicrobial Susceptibility Testing

To evaluate the antibacterial or antifungal activity of aryloxyalkylaminopropanol derivatives, standard methods from microbiology are employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Step-by-Step Protocol (Broth Microdilution Method):

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus) to each well. Include positive (microorganism, no compound) and negative (medium only) growth controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7]

In Vitro Neuroprotection Assay

Assessing the neuroprotective effects can be achieved by challenging neuronal cells with a toxin in the presence and absence of the test compound.

Objective: To determine if a compound can protect neuronal cells from a toxic insult.

Step-by-Step Protocol (MTT Assay for Cell Viability):

-

Cell Culture: Plate a neuronal cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12) in a 96-well plate and allow them to adhere.[5]

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test aryloxyalkylaminopropanol derivative for a set period (e.g., 24 hours).[5]

-

Toxic Insult: Introduce a neurotoxic agent to the wells. The choice of toxin depends on the desired model of neurodegeneration (e.g., glutamate for excitotoxicity, rotenone/oligomycin A for mitochondrial dysfunction, or okadaic acid for tau hyperphosphorylation).[5]

-

Co-incubation: Co-incubate the cells with the test compound and the toxin for an additional period (e.g., 18-24 hours).[5]

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow viable cells (with active mitochondrial dehydrogenases) to convert the yellow MTT into a purple formazan product.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxin.

Synthesis Strategies

The synthesis of aryloxyalkylaminopropanol derivatives typically involves a convergent approach where the aryloxy and the amino-propanol moieties are coupled. A common and efficient method involves the ring-opening of an epoxide.

General Synthetic Pathway:

-

Epoxide Formation: The aryloxy component is first introduced by reacting a substituted phenol with epichlorohydrin under basic conditions. This forms an aryl glycidyl ether.

-

Aminolysis: The resulting epoxide is then subjected to a ring-opening reaction (aminolysis) with a suitable amine (e.g., isopropylamine, tert-butylamine). This step introduces the alkylamino group and generates the final 1-aryloxy-3-alkylamino-propan-2-ol product.

Recent innovations include the use of novel catalytic systems, such as amine-functionalized graphene oxide membranes, to achieve rapid, continuous-flow synthesis of β-blockers like propranolol with high conversion and selectivity.[18]

Conclusion and Future Directions

The aryloxyalkylaminopropanol scaffold represents a remarkable example of a privileged structure in medicinal chemistry. While its legacy is firmly cemented in cardiovascular medicine through the development of β-blockers, the scientific community is now uncovering a much richer and more diverse biological activity profile. The demonstrated antimicrobial, anticancer, and neuroprotective activities present exciting new avenues for drug discovery.

Future research should focus on:

-

Target Deconvolution: For the novel activities, identifying the specific molecular targets and elucidating the precise mechanisms of action will be critical.

-

SAR Optimization: Systematically modifying the scaffold to optimize potency and selectivity for these new targets, while minimizing off-target effects (such as residual β-blocking activity if not desired).

-

Advanced In Vivo Models: Progressing promising compounds into more complex and disease-relevant animal models to validate their therapeutic potential.

By leveraging the extensive existing knowledge of this chemical class and applying modern drug discovery tools, researchers are well-positioned to unlock the full therapeutic potential of aryloxyalkylaminopropanol derivatives, extending their impact far beyond the heart.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.

Sources

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimycobacterial activity of new aryloxyethoxy-dialkylaminopropanol derivatives against reference strains of nontuberculous mycobacteria | ScienceRise: Biological Science [journals.uran.ua]

- 4. Antineoplastic activities of 2,3,4-chloro-substituted beta-alkylaminopropiophenone derivatives in CF1 mice and in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Antineoplastic activities of alpha-, beta-, and gamma-alkylaminopropiophenone derivatives in mice and in murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antineoplastic activities of alpha-methyl-beta-alkylaminopropiophenone derivatives in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol as a Research Chemical

Abstract

This technical guide provides a comprehensive overview of 1-Methylamino-3-phenoxy-propan-2-ol, a molecule of significant interest within the field of medicinal chemistry and pharmacological research. As a member of the aryloxypropanolamine class of compounds, it shares a structural backbone with numerous clinically important β-adrenergic receptor antagonists. This document outlines the probable synthetic routes, proposes a detailed analytical characterization workflow, and extrapolates potential pharmacological activities based on well-established structure-activity relationships. Furthermore, it details a roadmap for the preclinical evaluation of this compound, encompassing in vitro and in vivo assays to elucidate its pharmacological and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Phenoxypropanolamine Scaffold

The aryloxypropanolamine scaffold is a cornerstone in modern pharmacology, most notably as the defining feature of a major class of cardiovascular drugs known as β-blockers (beta-blockers).[1][2] These agents are indispensable in the management of conditions such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[1] The general structure, characterized by an aromatic ring linked via an ether-propanolamine side chain, is amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor selectivity (β1 vs. β2), intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[3][4] this compound represents a fundamental, unsubstituted iteration of this pharmacophore, making it an ideal candidate for foundational research into the structure-activity relationships (SAR) that govern the therapeutic effects of this class of drugs.[5] Understanding the properties of this core molecule is a critical first step in the rational design of novel, more effective, and safer β-adrenergic modulating agents.

Chemical Profile and Synthesis

A thorough understanding of the chemical properties and a reliable synthetic protocol are paramount for the investigation of any new chemical entity.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [6] |

| Molecular Weight | 181.23 g/mol | |

| Canonical SMILES | CNCC(O)COc1ccccc1 | |

| InChI Key | QYNFYHMIUAYDRE-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| CAS Number | Not available |

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a well-established and highly regioselective method: the ring-opening of an epoxide with an amine.[7][8] This approach is widely used in the synthesis of β-amino alcohols.[9] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

The synthesis commences with the reaction of phenol and epichlorohydrin in the presence of a base, such as sodium hydroxide. This is a classic Williamson ether synthesis.

Caption: Step 1: Synthesis of the epoxide intermediate.

Step 2: Ring-opening of 1-phenoxy-2,3-epoxypropane with Methylamine

The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with methylamine.[10] This reaction is highly regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring, yielding the desired this compound.[11]

Caption: Step 2: Synthesis of the final product.

Experimental Protocol: Synthesis

Materials: Phenol, epichlorohydrin, sodium hydroxide, methylamine (40% solution in water), methanol, diethyl ether, anhydrous magnesium sulfate, hydrochloric acid.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

-

Dissolve phenol in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of sodium hydroxide in water to the flask.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-phenoxy-2,3-epoxypropane, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-phenoxy-2,3-epoxypropane in methanol in a sealed pressure vessel.

-

Add an excess of aqueous methylamine solution.

-

Heat the mixture at 60-80°C for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent and excess methylamine under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. For long-term storage and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized this compound.

Spectroscopic and Spectrometric Analysis

The following techniques are proposed for the structural elucidation and confirmation of the target compound.[12]

| Technique | Purpose | Expected Observations | Source(s) |

| ¹H NMR | Structural confirmation and proton environment analysis | Signals corresponding to aromatic protons, the methine proton of the CH-OH group, the methylene protons adjacent to the ether and amine, and the methyl group protons. | [12] |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for aromatic carbons, the carbon bearing the hydroxyl group, the two methylene carbons, and the methyl carbon. | [12] |

| FT-IR | Functional group identification | Broad O-H stretch (alcohol), N-H stretch (secondary amine), C-O stretch (ether), and aromatic C-H and C=C stretches. | [12] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | [12] |

Chromatographic Purity Assessment

Purity is a critical parameter for any research chemical. The following chromatographic techniques are recommended for its assessment.

| Technique | Purpose | Mobile Phase (suggested) | Detection | Source(s) |

| HPLC-UV | Purity determination and quantification | Acetonitrile/water gradient with a suitable buffer (e.g., ammonium formate) | UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., 270 nm). | [13] |

| GC-MS | Assessment of volatile impurities and confirmation of identity | A polar capillary column with a temperature gradient. | Mass spectrometry for peak identification. | [14] |

Predicted Pharmacological Profile

Based on the well-documented structure-activity relationships of aryloxypropanolamines, we can predict the likely pharmacological profile of this compound.[3][15]

Adrenergic Receptor Binding

The core phenoxypropanolamine structure is a classic pharmacophore for β-adrenergic receptor antagonism.[2] The nature of the substituent on the amine nitrogen is a key determinant of activity. While bulkier substituents like isopropyl or tert-butyl groups are common in potent β-blockers, the methyl group in the target compound is smaller.[3] This may result in weaker binding affinity to β-adrenergic receptors compared to clinically used drugs like propranolol or metoprolol.[5] It is also likely to be a non-selective antagonist, binding to both β1 and β2 receptors, as selectivity is often conferred by specific substitutions on the aromatic ring.[1]

Caption: Predicted pharmacological action of the target compound.

Recommended In Vitro Evaluation

To validate these predictions, a series of in vitro assays are essential.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2 adrenergic receptors.

-

Methodology: Competitive binding assays using membranes from cells expressing the recombinant human receptors and a suitable radioligand (e.g., [³H]-dihydroalprenolol).

2. Functional Assays:

-

Objective: To characterize the compound as an antagonist, partial agonist, or inverse agonist and to determine its potency (IC₅₀ or pA₂).

-

Methodology: Measurement of cyclic AMP (cAMP) accumulation in response to a β-agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound. This can be performed in cell lines expressing β1 or β2 receptors.[16]

Preclinical Safety and Toxicology Assessment

Before any in vivo studies in animal models, a preliminary assessment of the compound's safety and toxicological profile is mandatory.[17]

In Vitro Cytotoxicity

-

Objective: To assess the general cytotoxicity of the compound.

-

Methodology: A panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be exposed to a range of concentrations of the compound. Cell viability can be measured using assays such as MTT or LDH release.[18]

Preliminary In Vivo Toxicology

Should the compound show promising in vitro activity and low cytotoxicity, preliminary in vivo studies in rodent models would be the next step.[19]

-

Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and to observe any immediate adverse effects.

-

Repeated-Dose Toxicity Study (e.g., 14 or 28 days): To evaluate the effects of longer-term exposure on various organs and clinical pathology parameters.

A comprehensive preclinical safety assessment will also need to include genotoxicity and safety pharmacology studies.[19]

Conclusion and Future Directions

This compound represents a foundational molecule within the therapeutically significant class of aryloxypropanolamines. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and preclinical evaluation. The proposed research path will enable a thorough understanding of its pharmacological and toxicological properties. The insights gained from studying this core structure will be invaluable for the rational design of new, safer, and more effective β-adrenergic modulators. Future research should focus on the execution of the proposed experimental plans to validate the hypotheses presented herein and to fully elucidate the potential of this intriguing research chemical.

References

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved January 21, 2026, from [Link]

- Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.

- Labrid, C., Rocher, I., Guery, O., & Poirier, L. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S.

-

Amit Lunkad. (2022, June 17). SAR of Beta blockers || SAR of Sympatholytics [Video]. YouTube. [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved January 21, 2026, from [Link]

- Ghosh, S., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11_pt_2), 245S-251S.

-

ACE Organic. (2009, October 22). Ring Opening of Epoxypropane Using Methylamine [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved January 21, 2026, from [Link]

- Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. In In Vitro Experiments. IntechOpen.

-

Wikipedia. (n.d.). Phenylpropanolamine. Retrieved January 21, 2026, from [Link]

- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

- Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal, 25(9), 3154–3162.

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 21, 2026, from [Link]

-

Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved January 21, 2026, from [Link]

-

DigitalCommons@EMU. (n.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Retrieved January 21, 2026, from [Link]

-

ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. Retrieved January 21, 2026, from [Link]

-

DDReg Pharma. (2025, November 12). How Mechanistic Toxicology Is Shaping Next-Gen Safety Evaluation. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Phenylpropanolamine Hydrochloride. Retrieved January 21, 2026, from [Link]

- Chen, Z., et al. (2005). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. The Journal of pharmacology and experimental therapeutics, 313(1), 432–439.

-

Chemsafety. (2025, April 24). What steps should be taken when introducing new chemicals into your inventory?. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Phenylpropanolamine. Retrieved January 21, 2026, from [Link]

- Rind, F. M., Khuhawar, M. Y., & Rajper, A. D. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of pharmaceutical and biomedical analysis, 26(2), 331–336.

- Vascular Health and Risk Management. (2006). Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. Vascular health and risk management, 2(3), 303–308.

-

ResearchGate. (2025, August 6). Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved January 21, 2026, from [Link]

-

Stenutz. (n.d.). 1-amino-3-phenoxy-2-propanol. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 7). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Retrieved January 21, 2026, from [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved January 21, 2026, from [Link]

- Frison, S., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug testing and analysis, 9(8), 1162–1171.

- ACS Omega. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS omega, 6(4), 2539–2554.

Sources

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. commons.emich.edu [commons.emich.edu]

- 10. jsynthchem.com [jsynthchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. primescholars.com [primescholars.com]

- 18. researchgate.net [researchgate.net]

- 19. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylamino-3-phenoxy-propan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylamino-3-phenoxy-propan-2-ol is a molecule of significant interest within medicinal chemistry, belonging to the beta-blocker class of compounds. Its structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, offering insights into the rationale behind experimental design, detailed protocols for data acquisition, and a thorough interpretation of the spectral features. The methodologies described herein are designed to form a self-validating system for the structural confirmation of this compound.

Introduction: The Imperative for Spectroscopic Verification

In the realm of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. For a compound like this compound, a chiral amino alcohol, seemingly minor structural ambiguities can lead to vastly different pharmacological profiles. Spectroscopic analysis is the definitive, non-destructive toolset for establishing molecular identity.

This guide is structured to provide not just the "what" (the spectral data) but the "why" and "how." We will delve into the principles of each technique, explaining how specific experimental choices enhance data quality and interpretive power. The protocols are presented as a robust framework, ensuring that researchers can confidently replicate and validate their findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H NMR Spectral Data

While publicly available experimental spectra for this compound exist, they often lack detailed acquisition parameters.[1][2] The following is an expert analysis and prediction of the ¹H NMR spectrum, which serves as a benchmark for experimental verification. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~ 7.30 | t | 2H | Ar-H (meta) | The aromatic protons are in the most deshielded region of the spectrum. These two protons are chemically equivalent and are split by their two ortho neighbors, resulting in a triplet. |

| ~ 6.95 | d | 2H | Ar-H (ortho) | These protons are ortho to the ether linkage and are split by the single meta proton, resulting in a doublet. |

| ~ 6.90 | t | 1H | Ar-H (para) | This proton is para to the ether linkage and is split by the two meta protons, resulting in a triplet. |

| ~ 4.05 | m | 1H | CH-OH | This methine proton is deshielded by the adjacent hydroxyl and ether oxygen. It will be split by the protons on the two adjacent methylene groups, resulting in a complex multiplet. |

| ~ 3.95 | d | 2H | O-CH₂ | These diastereotopic protons are adjacent to the chiral center and the phenoxy group, leading to deshielding. They are split by the methine proton, resulting in a doublet. |

| ~ 2.80 | m | 2H | N-CH₂ | These protons are adjacent to the nitrogen atom and the chiral center. Their signal will be a multiplet due to splitting by the methine proton. |

| ~ 2.45 | s | 3H | N-CH₃ | The methyl protons are attached to the nitrogen, and being distant from other protons, their signal is a singlet. |

| Variable | br s | 2H | OH, NH | The signals for the hydroxyl and amine protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 158.5 | Ar-C (quaternary, C-O) | The aromatic carbon directly attached to the ether oxygen is the most deshielded of the aromatic carbons. |

| ~ 129.5 | Ar-C (meta) | Aromatic CH carbons. |

| ~ 121.0 | Ar-C (para) | Aromatic CH carbon. |

| ~ 114.5 | Ar-C (ortho) | Aromatic CH carbons shielded by the ether oxygen. |

| ~ 70.0 | O-CH₂ | The carbon of the methylene group attached to the phenoxy oxygen is significantly deshielded. |

| ~ 68.0 | CH-OH | The carbon bearing the hydroxyl group is deshielded. |

| ~ 52.0 | N-CH₂ | The carbon adjacent to the nitrogen atom. |

| ~ 36.0 | N-CH₃ | The methyl carbon attached to the nitrogen. |

Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

-

Causality in Protocol Design :

-

Solvent Choice : Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also influence the chemical shifts of exchangeable protons (OH and NH).

-

TMS Standard : Tetramethylsilane is used as an internal standard because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal at a defined 0 ppm, which does not overlap with most organic signals.[3]

-

Shimming : This process corrects for inhomogeneities in the magnetic field across the sample, leading to sharper signals and better resolution, which is crucial for resolving complex multiplets.[4]

-

Proton Decoupling in ¹³C NMR : ¹³C spectra are typically acquired with broadband proton decoupling. This collapses the carbon-proton couplings into single lines for each carbon, which significantly improves the signal-to-noise ratio and simplifies the spectrum.[5]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3300 | Broad, Medium | O-H stretch | Secondary Alcohol |

| 3350 - 3310 | Sharp, Weak-Medium | N-H stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic |

| ~1600 & ~1475 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch | Aromatic Ether |

| 1175 - 1050 | Strong | C-O stretch | Secondary Alcohol |

| 1150 - 1020 | Medium | C-N stretch | Aliphatic Amine |

| 800 - 690 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |

-

Expert Interpretation :

-

The O-H stretching band from the alcohol is expected to be broad due to hydrogen bonding.[6]

-

The N-H stretch of the secondary amine should appear as a single, relatively sharp peak in the same region as the O-H stretch, but it is typically weaker.[7][8][9]

-

The presence of a strong band around 1250 cm⁻¹ is a key indicator of the aromatic ether C-O stretch.[6]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations unique to the molecule's overall structure.

-

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Workflow for FTIR-ATR Analysis

Caption: Workflow for acquiring an IR spectrum using an FTIR-ATR accessory.

-

Causality in Protocol Design :

-

Background Scan : A background scan is essential to measure the spectrum of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. The instrument's software subtracts this background from the sample scan, ensuring that the resulting spectrum is only of the sample.[10]

-

Pressure Application : Good contact between the sample and the ATR crystal is crucial for obtaining a strong signal. The pressure anvil ensures that the evanescent wave, which interrogates the sample, effectively penetrates it.[11][12]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, aiding in structural elucidation.[13][14]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•) : The molecular weight of this compound (C₁₀H₁₅NO₂) is 181.23 g/mol .[15] Therefore, the molecular ion peak is expected at m/z = 181 . Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[16]

-

Key Fragmentation Pathways : Beta-blockers and related amino alcohols exhibit characteristic fragmentation patterns, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[16][17][18]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 181 | [C₁₀H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₆H₅OCH₃]⁺• | Cleavage of the propanol chain. |

| 94 | [C₆H₅OH]⁺• | Phenol radical cation, a common fragment from phenoxy compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the phenoxy oxygen. |

| 72 | [CH₂(OH)CH=NHCH₃]⁺ | Alpha-cleavage between the CH(OH) and the CH₂-OPh group. |

| 44 | [CH₂=NHCH₃]⁺ | The most stable and often the base peak, resulting from alpha-cleavage between the CH(OH) and the CH₂-NHCH₃ group. |

Fragmentation Logic

Caption: Key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound. The GC separates the compound from any impurities before it enters the MS.

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~1 mg/mL.

-

GC Conditions :

-

Injector : Split/splitless injector at 250°C.

-

Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

MS Conditions :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : m/z 40-400.

-

-

Causality in Protocol Design :

-

GC Separation : The GC step ensures that the mass spectrum obtained is of a pure compound, which is critical for accurate interpretation.

-

70 eV Ionization Energy : This is a standard EI energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries. It provides enough energy to cause fragmentation but not so much as to obliterate the molecular ion entirely for many compounds.[13][19]

-

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers corroborating structural information through fragmentation analysis. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can achieve a high degree of confidence in the identity and purity of their material, ensuring the integrity of subsequent scientific investigations.

References

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Fiveable. (n.d.). Electron Ionization Definition. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

- Garteiz, D. A., & Walle, T. (1972). Electron Impact Fragmentation Studies of Beta-Blocking Drugs and Their Metabolites by GC-mass Spectroscopy. Journal of Pharmaceutical Sciences, 61(11), 1728-31.

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). Retrieved from [Link]

-

Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubMed Central. (2024, September 27). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Quora. (2021, September 16). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? Retrieved from [Link]

-

ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. Retrieved from [Link]

-

MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-propanol, 1-(methylamino)-3-phenoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

-

NIST. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

StudySmarter. (2024, January 16). Understanding NMR: Principles & Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

SlidePlayer. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 3). database IR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenoxy-3-(propylamino)-2-propanol. Retrieved from [Link]

Sources

- 1. This compound | C10H15NO2 | CID 3148357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. labsolu.ca [labsolu.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron impact fragmentation studies of beta-blocking drugs and their metabolites by GC-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Mechanism of Action of 1-Methylamino-3-phenoxy-propan-2-ol

Introduction

1-Methylamino-3-phenoxy-propan-2-ol is a member of the aryloxypropanolamine class of chemical compounds. This structural motif is the cornerstone of a major class of therapeutic agents known as beta-adrenergic receptor antagonists, or beta-blockers.[1] The core structure consists of an aromatic ring linked through an ether oxygen to a propanolamine side chain.[1] While specific data for this compound is not extensively available in public literature, its chemical architecture strongly predicts its function as a competitive antagonist of beta-adrenergic receptors. This guide will provide an in-depth analysis of its expected mechanism of action based on the well-established pharmacology of this compound class. We will explore the molecular interactions, the resulting cellular signaling cascade, and the physiological outcomes. Furthermore, this guide will present standard experimental protocols to validate these hypotheses.

Predicted Pharmacological Profile

Based on its structure, this compound is predicted to be a beta-adrenergic antagonist. These drugs are widely used for managing cardiovascular conditions such as hypertension, angina, and arrhythmias.[][3] The phenoxypropanolamine backbone is a well-established pharmacophore for beta-blockers.[4] The specific nature of the aromatic group and the substituent on the amine can influence the compound's affinity and selectivity for β1 and β2 adrenergic receptor subtypes. Given the simple phenoxy group and the small methylamino substituent, it is plausible that this compound acts as a non-selective beta-blocker, though this would require experimental confirmation.

Molecular Mechanism of Action: Competitive Antagonism

The primary mechanism of action for beta-blockers is the competitive inhibition of catecholamines, such as adrenaline and noradrenaline, from binding to beta-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) embedded in the cell membranes of various tissues, including the heart, lungs, and adipose tissue.[5][6]